2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 6-nitro-2H-1,3-benzodioxol-5-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include amines and hydroxylamines.
Substitution: Products include halogenated and nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Enzyme Inhibition: It binds to the active sites of enzymes, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-Nitro-2H-1,3-benzodioxol-5-carbaldehyde: Another precursor used in the condensation reaction.
N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide: A structurally similar compound with slight variations in functional groups.
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to its combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
5845-09-0 |
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Molecular Formula |
C18H17N3O6 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O6/c1-11-3-4-15(12(2)5-11)25-9-18(22)20-19-8-13-6-16-17(27-10-26-16)7-14(13)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
DKCLQLFZKQFJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origin of Product |
United States |
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